

Unraveling 11-Hydroxydodecanoyl-CoA Levels Across Species: A Comparative Guide

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Compound of Interest

Compound Name: 11-hydroxydodecanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

While direct comparative data on the absolute concentrations of **11-hydroxydodecanoyl-CoA** across different species remain elusive in currently available scientific literature, this guide provides a comprehensive overview of its metabolic context and outlines a robust experimental approach for its quantification. This information is crucial for researchers investigating fatty acid metabolism, particularly in the context of diseases such as dicarboxylic aciduria, and for professionals in drug development targeting metabolic pathways.

Metabolic Significance of 11-Hydroxydodecanoyl-CoA

11-Hydroxydodecanoyl-CoA is an intermediate in the omega-oxidation pathway of dodecanoic acid (lauric acid), a medium-chain fatty acid. This pathway serves as an alternative to the primary beta-oxidation pathway for fatty acid degradation. The initial and rate-limiting step is the hydroxylation of the terminal methyl group (omega-carbon) of the fatty acid.

In mammals, this crucial hydroxylation step is primarily catalyzed by cytochrome P450 enzymes of the CYP4A family, with CYP4A11 being a key enzyme in humans. Following hydroxylation to 11-hydroxydodecanoic acid, the molecule is activated to its coenzyme A (CoA) ester, **11-hydroxydodecanoyl-CoA**. This intermediate can then undergo further oxidation to a dicarboxylic acid, which can be subsequently shortened via beta-oxidation from both ends.

The omega-oxidation pathway becomes particularly significant in situations where beta-oxidation is impaired, leading to an accumulation of medium-chain fatty acids.

Comparative Data on 11-Hydroxydodecanoyl-CoA Levels

A thorough review of scientific literature did not yield specific quantitative data comparing the physiological or pathological levels of **11-hydroxydodecanoyl-CoA** across different species. This suggests that this particular acyl-CoA may not be a commonly measured biomarker, or its low abundance makes routine quantification challenging. The focus of many studies has been on the urinary excretion of dicarboxylic acids, which are downstream products of this pathway[1][2]. The metabolic genesis of urinary 3-hydroxy dicarboxylic acids is proposed to be derived from the omega-oxidation of 3-hydroxy fatty acids and subsequent beta-oxidation[3].

Despite the absence of direct comparative values, the provided experimental protocol allows for the generation of such data in future research endeavors.

Experimental Protocol for the Quantification of 11-Hydroxydodecanoyl-CoA

The quantification of **11-hydroxydodecanoyl-CoA** in biological samples such as tissues (e.g., liver, kidney) and cells can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of low-abundance metabolites.

1. Sample Preparation

- **Tissue Homogenization:** Snap-freeze tissues in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol or a mixture of isopropanol, acetonitrile, and water).
- **Cell Extraction:** For cultured cells, rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline. Quench metabolism by adding a cold extraction solvent directly to the culture plate.

- **Internal Standard Spiking:** To ensure accurate quantification and account for sample loss during preparation, spike the samples with a suitable internal standard, such as a stable isotope-labeled version of **11-hydroxydodecanoyl-CoA** (e.g., ^{13}C -labeled) or a structurally similar odd-chain omega-hydroxy acyl-CoA.
- **Protein Precipitation and Extraction:** After homogenization or cell lysis, vortex the samples vigorously and centrifuge at a high speed to pellet proteins and cellular debris. Collect the supernatant containing the metabolites.
- **Solid-Phase Extraction (SPE):** To concentrate the acyl-CoAs and remove interfering substances, the supernatant can be passed through a C18 SPE cartridge. Wash the cartridge to remove salts and polar contaminants, and then elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).
- **Solvent Evaporation and Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

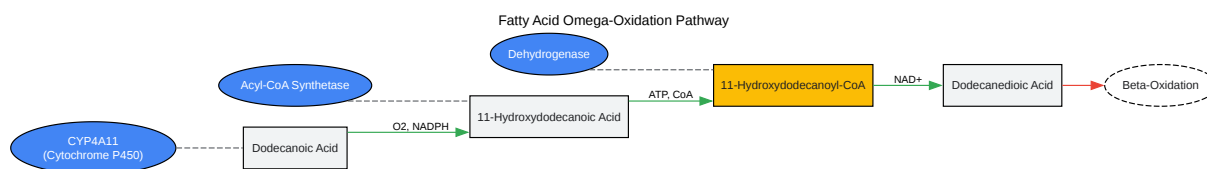
- **Liquid Chromatography (LC):** Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution.
 - **Mobile Phase A:** Water with a small amount of an ion-pairing agent (e.g., heptafluorobutyric acid) or a buffer (e.g., ammonium acetate) to improve peak shape and retention.
 - **Mobile Phase B:** Acetonitrile or methanol.
 - **Gradient:** A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic long-chain acyl-CoAs.
- **Tandem Mass Spectrometry (MS/MS):**
 - **Ionization:** Use electrospray ionization (ESI) in positive ion mode. Acyl-CoAs readily form protonated molecules $[\text{M}+\text{H}]^+$.

- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. The precursor ion for **11-hydroxydodecanoyl-CoA** would be its $[M+H]^+$. A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety (m/z 507) is commonly used for the quantification of acyl-CoAs.
- MRM Transitions:
 - **11-hydroxydodecanoyl-CoA**: Monitor the transition from the precursor ion to a specific product ion.
 - Internal Standard: Monitor the corresponding transition for the internal standard.

3. Data Analysis

- Integrate the peak areas for the MRM transitions of **11-hydroxydodecanoyl-CoA** and the internal standard.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Generate a calibration curve using known concentrations of an **11-hydroxydodecanoyl-CoA** standard and the internal standard.
- Determine the concentration of **11-hydroxydodecanoyl-CoA** in the samples by interpolating their peak area ratios on the calibration curve.

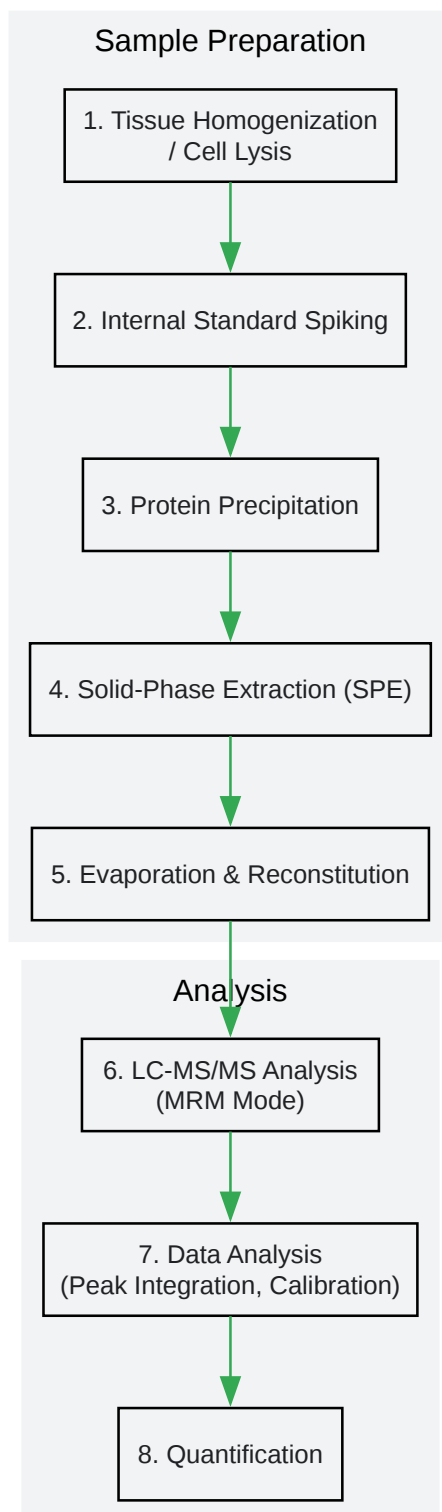
Signaling Pathway and Experimental Workflow



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Caption: Omega-oxidation pathway of dodecanoic acid.

Experimental Workflow for 11-Hydroxydodecanoyl-CoA Quantification



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Caption: Workflow for quantifying **11-hydroxydodecanoyl-CoA**.

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